An In-Depth Technical Guide to 2,2'-Diamino-4,4'-dimethylbiphenyl for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 2,2'-Diamino-4,4'-dimethylbiphenyl for Researchers and Drug Development Professionals
A Note on Nomenclature: The initial topic specified was "2-Amino-4,4'-dimethylbiphenyl." However, publicly available scientific literature and chemical databases provide extensive information on 2,2'-Diamino-4,4'-dimethylbiphenyl . It is presumed that this is the compound of interest for this technical guide.
Introduction
2,2'-Diamino-4,4'-dimethylbiphenyl, with the Chemical Abstracts Service (CAS) registry number 59517-21-4 , is a substituted aromatic diamine. Its molecular structure, consisting of a biphenyl backbone with amino and methyl functional groups at specific positions, makes it a versatile building block in organic synthesis. The strategic placement of these groups influences the molecule's stereochemistry and reactivity, rendering it a valuable precursor in the development of complex organic molecules, including those with potential therapeutic applications. This guide provides a comprehensive overview of its synthesis, properties, applications in drug development, and analytical and safety protocols, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Core Molecular Identifiers
A clear understanding of the fundamental properties of a compound is the bedrock of its application in research and development. The key identifiers for 2,2'-Diamino-4,4'-dimethylbiphenyl are summarized below.
| Identifier | Value | Source |
| CAS Number | 59517-21-4 | [PubChem][1] |
| Molecular Formula | C₁₄H₁₆N₂ | [PubChem][1] |
| Molecular Weight | 212.29 g/mol | [PubChem][1] |
| IUPAC Name | 2-(2-amino-4-methylphenyl)-5-methylaniline | [PubChem][1] |
| Canonical SMILES | CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)N)N | [PubChem][1] |
| InChI Key | JCDOPWUOJAXWSK-UHFFFAOYSA-N | [PubChem][1] |
Synthesis of 2,2'-Diamino-4,4'-dimethylbiphenyl
The primary synthetic route to 2,2'-Diamino-4,4'-dimethylbiphenyl involves the reduction of its dinitro precursor, 4,4'-dimethyl-2,2'-dinitrobiphenyl. This two-step process begins with an Ullmann condensation to form the dinitrobiphenyl, followed by a reduction of the nitro groups to amines.
Step 1: Synthesis of 4,4'-Dimethyl-2,2'-dinitrobiphenyl
Reaction Scheme:
Caption: Ullmann condensation for the synthesis of the dinitro precursor.
Experimental Protocol:
-
In a 1-liter flask equipped with a mechanical stirrer, combine 2-chloro-5-nitrotoluene and clean, dry sand.
-
Heat the mixture in an oil bath to 215–225 °C.
-
Slowly add activated copper bronze to the heated mixture over approximately 1.2 hours, maintaining the temperature.
-
Continue stirring at 215–225 °C for an additional 1.5 hours.
-
While still hot, pour the reaction mixture into a beaker containing sand and stir to form small clumps.
-
After cooling, break up the clumps in a mortar.
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Extract the product by boiling with two portions of ethanol, filtering each time.
-
Cool the ethanol filtrates in an ice bath to crystallize the 4,4'-dimethyl-2,2'-dinitrobiphenyl.
-
A second crop of crystals can be obtained by concentrating the filtrate.
-
Recrystallize the product from hot ethanol to obtain pure, yellow crystals.
Causality Behind Experimental Choices: The use of sand helps to moderate the exothermic reaction and prevent aggregation of the copper bronze. The high reaction temperature is necessary to overcome the activation energy for the carbon-carbon bond formation. Ethanol is a suitable solvent for extraction and recrystallization due to the differential solubility of the product at high and low temperatures.
Step 2: Reduction to 2,2'-Diamino-4,4'-dimethylbiphenyl
The reduction of the nitro groups to amino groups is a critical step. Catalytic hydrogenation is a common and efficient method for this transformation.
Reaction Scheme:
Caption: Catalytic hydrogenation of the dinitro precursor to the target diamine.
Experimental Protocol:
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Dissolve the synthesized 4,4'-dimethyl-2,2'-dinitrobiphenyl in ethanol in a hydrogenation vessel.
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Add a catalytic amount of palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas.
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Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed, as indicated by a pressure drop.
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Evaporate the solvent under reduced pressure to yield the crude 2,2'-Diamino-4,4'-dimethylbiphenyl.
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The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Causality Behind Experimental Choices: Palladium on carbon is a highly effective and widely used catalyst for the reduction of nitro groups due to its high activity and selectivity. Ethanol is a good solvent for both the starting material and the product, facilitating the reaction. Celite filtration is a standard procedure to remove fine, solid catalysts from a reaction mixture.
Physicochemical Properties
The physicochemical properties of 2,2'-Diamino-4,4'-dimethylbiphenyl are crucial for its handling, storage, and application in various synthetic procedures.
| Property | Value | Source |
| Physical State | Solid | [Guidechem][3] |
| Appearance | White to pale yellow crystalline solid | [Guidechem][3] |
| Melting Point | 106 °C (for isomer CAS 84-67-3) | [Ossila][4] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, acetone, and dimethylformamide. | [Guidechem][3] |
| XLogP3-AA | 2.9 | [PubChem][1] |
| Hydrogen Bond Donor Count | 2 | [PubChem][1] |
| Hydrogen Bond Acceptor Count | 2 | [PubChem][1] |
Note: The melting point provided is for the isomer 2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diamine (CAS 84-67-3) and should be considered as an estimate for the target compound.
Applications in Drug Development
Aromatic diamines and biphenyl scaffolds are prevalent in medicinal chemistry, serving as key building blocks for the synthesis of a wide range of therapeutic agents.[5][6] 2,2'-Diamino-4,4'-dimethylbiphenyl, with its defined stereochemistry and reactive amino groups, presents several opportunities in drug discovery.
As a Scaffold for Novel Therapeutics
The biphenyl moiety provides a rigid core that can be functionalized to interact with biological targets. The amino groups serve as handles for further chemical modifications, allowing for the introduction of various pharmacophores. For instance, related NH2-biphenyl-diarylpyrimidines have been investigated as highly potent non-nucleoside reverse transcriptase inhibitors for the treatment of HIV.
Synthesis of Bioactive Heterocycles
The diamino functionality of this compound is particularly useful for the synthesis of heterocyclic systems, many of which exhibit significant biological activity. For example, condensation reactions with dicarbonyl compounds can lead to the formation of benzodiazepines or other fused heterocyclic structures that are known to have a broad spectrum of pharmacological effects.
Building Block in Antiviral Drug Discovery
The synthesis of novel antiviral agents is a continuous effort in medicinal chemistry. Diaminopurine and guanine PNA analogues, synthesized from prebiotic compounds, have shown inhibitory activity against the influenza A virus.[7] The structural motifs present in 2,2'-Diamino-4,4'-dimethylbiphenyl could be exploited in the design and synthesis of new antiviral candidates.[8][9][10][11]
Caption: Potential applications of 2,2'-Diamino-4,4'-dimethylbiphenyl in drug development.
Analytical and Quality Control Protocols
Ensuring the purity and identity of 2,2'-Diamino-4,4'-dimethylbiphenyl is paramount for its use in research and drug development. A combination of chromatographic and spectroscopic techniques is recommended for its characterization.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the purity assessment of 2,2'-Diamino-4,4'-dimethylbiphenyl.
Protocol:
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Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase.
Causality Behind Experimental Choices: The C18 column provides good retention for nonpolar compounds like this biphenyl derivative. The acetonitrile/water mobile phase is a standard choice for reverse-phase chromatography. Formic acid is added to suppress the ionization of the amino groups, leading to sharper peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound.
Expected ¹H NMR Spectral Features:
-
Singlets for the two methyl groups.
-
Aromatic protons in the biphenyl rings, with characteristic splitting patterns.
-
A broad singlet for the amino protons.
Expected ¹³C NMR Spectral Features:
-
Signals for the methyl carbons.
-
Multiple signals in the aromatic region corresponding to the different carbon environments in the biphenyl rings.
Sample Preparation: Dissolve the sample in a deuterated solvent such as CDCl₃ or DMSO-d₆.
Caption: A typical analytical workflow for the characterization of the compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Handling: Avoid breathing dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Seek medical attention.
Conclusion
2,2'-Diamino-4,4'-dimethylbiphenyl is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined structure and reactive functional groups make it an attractive starting material for the construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in the laboratory and beyond. This guide provides a foundational understanding for researchers and drug development professionals to explore the full potential of this intriguing molecule.
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